Mass Spectrometric Resolution: +9.06 Da [M+H]+ Shift Enables Interference-Free MRM Quantification vs. Unlabeled RCS-4
In positive-ion electrospray TOF-MS, protonated RCS-4 is observed at m/z 322.1811 (C21H24NO2+, mass error 2.9 ppm) . RCS-4-d9, bearing nine deuterium atoms on the pentyl chain (C21H14D9NO2), exhibits a calculated monoisotopic neutral mass of 330.229 Da , yielding an expected [M+H]+ m/z of approximately 331.24. This net mass increment of ~9.06 Da places the deuterated internal standard well outside the isotopic envelope of the unlabeled analyte, allowing the selection of fully resolved precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode with negligible isotopic cross-talk .
| Evidence Dimension | Protonated molecular ion [M+H]+ m/z in LC-TOF-MS (positive ESI) |
|---|---|
| Target Compound Data | RCS-4-d9: monoisotopic mass 330.229 Da, expected [M+H]+ m/z ~331.24 |
| Comparator Or Baseline | RCS-4: [M+H]+ m/z 322.1811 (measured), C21H24NO2+ |
| Quantified Difference | Δm/z = +9.06 Da; baseline mass resolution between analyte and internal standard channels |
| Conditions | LC-TOF-MS, positive electrospray ionization; RCS-4 data acquired on AB Sciex TripleTOF 5600; mass error 2.9 ppm |
Why This Matters
This mass shift is the foundational requirement for isotope dilution mass spectrometry: without it, the internal standard cannot be spectrometrically distinguished from the analyte, precluding accurate quantification.
- [1] Kavanagh P, Grigoryev A, Melnik A, et al. Metabolite profiling of RCS-4, a novel synthetic cannabinoid designer drug, using human hepatocyte metabolism and TOF-MS. Bioanalysis. 2014;6(11):1471-1485. doi:10.4155/bio.14.13. Table 2: Parent RCS-4 [M+H]+ m/z 322.1811, retention time 17.17 min. View Source
